2-(1H-pyrazol-1-yl)pyridine
Overview
Description
2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
The primary target of 2-(1H-pyrazol-1-yl)pyridine is the Rhodium (III) ion . This compound acts as a ligand, binding to the Rhodium (III) ion in a process known as C–H bond functionalization . The Rhodium (III) ion plays a crucial role in catalyzing this reaction .
Mode of Action
This compound interacts with its target, the Rhodium (III) ion, through a process known as C–H bond functionalization . This process is controlled by the solvent and leads to the synthesis of either C–H alkenylation products or indazole products . The choice between these two products is determined by the conditions of the reaction .
Biochemical Pathways
The biochemical pathway affected by this compound involves the functionalization of the C–H bond . This process leads to the divergent synthesis of either C–H alkenylation products or indazole products . These products can then participate in various biochemical reactions, contributing to the downstream effects of this compound.
Pharmacokinetics
The compound’s interaction with the rhodium (iii) ion suggests that it may have significant bioavailability .
Result of Action
The result of the action of this compound is the production of either C–H alkenylation products or indazole products . These products are synthesized in moderate to good yields . The specific molecular and cellular effects of these products depend on their subsequent interactions and reactions within the biochemical system.
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction, particularly the solvent used . The solvent controls the C–H bond functionalization, determining whether C–H alkenylation products or indazole products are synthesized . Therefore, the efficacy and stability of this compound are dependent on the specific conditions of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)pyridine typically involves the reaction of pyrazole with pyridine derivatives under specific conditions. One common method is the Rhodium(III)-catalyzed C–H bond functionalization of this compound with internal alkynes. This reaction is solvent-controlled and can yield either C–H alkenylation products or indazole products depending on the conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the pyrazole or pyridine rings.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, C–H alkenylation can yield alkenylated products, while cyclization reactions can form indazole derivatives .
Scientific Research Applications
2-(1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in transition-metal catalysis, facilitating various bond-forming reactions.
Medicine: The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: It is used in the development of organic semiconductors and photovoltaic materials.
Comparison with Similar Compounds
2-(1H-pyrazol-3-yl)pyridine: Another pyrazole-pyridine compound with similar coordination properties.
3-(6-(1H-pyrazol-1-yl)pyridine): A compound with a different substitution pattern on the pyridine ring.
Uniqueness: 2-(1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern, which provides distinct coordination chemistry properties and reactivity compared to other pyrazole-pyridine compounds. Its ability to act as a bidentate ligand with flexible binding modes makes it particularly valuable in catalysis and material science .
Properties
IUPAC Name |
2-pyrazol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTPHXNBKRVYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415870 | |
Record name | 2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-11-2 | |
Record name | 2-(1H-Pyrazol-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25700-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Pyrazolyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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